molecular formula C16H12Cl2N2O2S B2581700 3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone CAS No. 339014-86-7

3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanyl-4(3H)-quinazolinone

Cat. No.: B2581700
CAS No.: 339014-86-7
M. Wt: 367.24
InChI Key: HNBBGSTWEMABFO-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a nitrogen-containing pyrimidine ring. They have been of interest in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecule contains a quinazolinone core, which is substituted at the 3-position by a 2,4-dichloro-5-methoxyphenyl group and at the 6-position by a methylthio group. The presence of these substituents may significantly influence the compound’s physical, chemical, and biological properties .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, mainly at their amide moiety or at the positions of substitution. The exact reactions this specific compound can participate in would depend on the reaction conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the nature and position of its substituents. These properties could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazolinone derivatives, including structures similar to the specified compound, have been identified for their significant biological activities. These compounds are pivotal in developing new potential medicinal agents due to their presence in over 200 naturally occurring alkaloids and their structural versatility. The stability of the quinazolinone nucleus has led researchers to introduce various bioactive moieties, resulting in compounds with antibacterial activities against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Material Applications

Quinazolines and their derivatives, including those similar to the specified compound, have been explored for applications in optoelectronic materials. These compounds have been utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities and luminescent properties. The incorporation of quinazoline fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials, demonstrating their versatility beyond medicinal applications (Lipunova et al., 2018).

Anticancer Research

The quinazolinone scaffold is extensively explored for anticancer properties. A comprehensive review of anti-colorectal cancer activities of quinazoline derivatives highlighted their potential. These derivatives inhibit the growth of colorectal cancer cells by modulating the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors, indicating the scope for developing new anti-colorectal cancer agents (Moorthy et al., 2023).

Synthetic Chemistry Advances

Recent advances in the synthetic chemistry of quinazolines underscore their importance in medicinal chemistry. The drive to design novel quinazolines has led to eco-friendly, atom-efficient multi-component synthetic strategies. This innovation in synthesis techniques underscores the continuous evolution in the field and the quest for more effective methodologies to explore quinazolinone's potential applications (Faisal & Saeed, 2021).

Safety and Hazards

Without specific data, it’s difficult to predict the exact safety profile and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety measures .

Future Directions

The study of quinazolinone derivatives is a vibrant field due to their diverse biological activities. Future research could involve synthesizing various substituted quinazolinones, including this compound, and evaluating their biological activities .

Properties

IUPAC Name

3-(2,4-dichloro-5-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-8-3-4-12-9(5-8)15(21)20(16(23)19-12)13-7-14(22-2)11(18)6-10(13)17/h3-7H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBBGSTWEMABFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)N(C2=O)C3=CC(=C(C=C3Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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